Cas no 363-24-6 (Prostaglandin E2)

Prostaglandin E2 (PGE2) is a physiologically active lipid compound belonging to the eicosanoid family, derived from arachidonic acid via the cyclooxygenase pathway. It serves as a critical signaling molecule in numerous biological processes, including inflammation, immune response, and smooth muscle contraction. PGE2 is widely utilized in research and clinical applications due to its role in regulating vascular tone, uterine contractions, and tissue repair. Its high purity and stability make it suitable for in vitro and in vivo studies, particularly in reproductive health, pain research, and wound healing. PGE2 is available in standardized formulations to ensure reproducibility in experimental and therapeutic contexts.
Prostaglandin E2 structure
Prostaglandin E2 structure
Product Name:Prostaglandin E2
CAS No:363-24-6
MF:C20H32O5
MW:352.4651
MDL:MFCD00077861
CID:37056
PubChem ID:5280360
Update Time:2025-07-11

Prostaglandin E2 Chemical and Physical Properties

Names and Identifiers

    • Prostaglandin E2
    • (5Z,11alpha,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • (5Z,13E)-(15S)-11alpha,15-Dihydroxy-9-oxoprosta-5,13-dienoate
    • 7-[3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl]-5-heptenoic acid
    • PGE2
    • Prosta-5,13-diene-1-oic acid, 11,15-dihydroxy-9-oxo-, (5Z,11a,13E15S)-
    • Dinoprostone
    • PGE2 (Prostaglandin E2)
    • Prostaglandin E2 Lipid Maps MS Standard
    • (Z)-7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid
    • Cervidil
    • Cervidil(R)
    • Cerviprost
    • l-pge2
    • MCH (human,mouse,rat)
    • Prepidil
    • Propess
    • Prostenon
    • prostin
    • prostine2
    • (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dienoic acid
    • (5Z,11a,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • Dinoprostone (prostaglandin E2)
    • Prostin E2
    • Minprositin E2
    • Minprostin E2
    • Dinoproston
    • (15S)-Prostaglandin E2
    • Prostarmon E
    • Dinoprostonum
    • l-Prostaglandin E2
    • Dinoprostona
    • PGE2alpha
    • Prostaglandin E2alpha
    • Dinoprostonum [INN-Latin]
    • Dinoprostona [INN-Spanish]
    • Prostaglandin E
    • (E,Z)-(1R,2R,3R)-7-(3-Hydroxy-2-((3S)-(3-hydroxy-1-octenyl))-5-oxocyclopentyl)-5-hepte
    • (E,Z)-(1R,2R,3R)-7-[3-hydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]-5-oxocyclopentyl]-5-heptenoic acid
    • (E,Z)-(1R,2R,3R)-7-(3-Hydroxy-2-((3S)-(3-hydroxy-1-octenyl))-5-oxocyclopentyl)-5-heptenoic acid
    • Dinoprostone, United States Pharmacopeia (USP) Reference Standard
    • BRD-K26521938-001-04-9
    • Glandin-E2
    • DINOPROSTONE (USP IMPURITY)
    • (5Z,11alpha,13E,15S)-11,15-Dihydroxy-9-o xo-prosta-5,13-dien-1oic acid
    • DINOPROSTONE (USP MONOGRAPH)
    • (5Z,13E)-(15S)-11alpha,15-Dihydroxy-9-oxoprost-13-enoate
    • Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-9-oxo-, (5Z,11.alpha.,13E,15S)-
    • DINOPROSTONE (EP MONOGRAPH)
    • CCG-208256
    • HMS1989K12
    • Dinoprostone [USAN:USP:INN:BAN:JAN]
    • NS00009026
    • ALPROSTADIL IMPURITY G (EP IMPURITY)
    • DINOPROSTONE [VANDF]
    • LMFA03010003
    • (Z)-7-[(1r,2r,3r)-3-Hydroxy-2-[(E,3s)-3-Hydroxyoct-1-Enyl]-5-Oxo-Cyclopentyl]hept-5-Enoic Acid
    • GTPL1916
    • NSC 165560
    • Prostaglandin E2, >=93% (HPLC), synthetic
    • EN300-22411484
    • Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-9-oxo-, (5Z,11alpha,13E,15S)-
    • (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)hept-5-enoic acid
    • HMS1791K12
    • prosta-glandin e2
    • DINOPROSTONE [USAN]
    • HMS3648F07
    • NSC-196514
    • Prosta-5, (5Z,11.alpha.,13E,15S)-11,15-dihydroxy-9-oxo-
    • P2E
    • [3H]-PGE2
    • HMS2089D17
    • (5Z,11I+/-,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dienoic acid
    • DINOPROSTONE (MART.)
    • (5Z,13E)-(15S)-11alpha15-Dihydroxy-9-oxoprost-13-enoate
    • A823207
    • CHEBI:15551
    • PGE(2)
    • (5Z,13E)-(15S)-11alpha,15-Dihydroxy-9-oxoprost-13-enoic acid
    • C20H32O5
    • Prostglandin E2
    • SR-05000001459-1
    • C00584
    • DTXCID002947
    • AMY30102
    • (5Z,13E,15S)-11alpha,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid
    • Prostin E2 (TN)
    • NSC 196514
    • [3H]PGE2
    • [3H]prostaglandin E2
    • Prosta-5, 11,5-dihydroxy-9-oxo-, (5Z,11.alpha.,13E,15S)-
    • NSC196514
    • DTXSID4022947
    • SR-01000946417
    • NCGC00092361-05
    • PGE2 alpha
    • Dinoprostone beta-Cyclodextrin Clathrate
    • G02AD02
    • Dinoprostona (INN-Spanish)
    • HY-101952G
    • CS-6932
    • Prostenone
    • NCGC00092361-02
    • HMS3268J12
    • Cervidil (TN)
    • PGE2-[3,3,4,4-d4]
    • DINOPROSTONE [WHO-DD]
    • DINOPROSTONE (USP-RS)
    • 7-(3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl)-5-heptenoic acid
    • CCG-208092
    • Dinoprostonum (INN-Latin)
    • DINOPROSTONE [ORANGE BOOK]
    • BMS-279654 & PGE2
    • GTPL1883
    • Prostaglandin E(2)
    • s3003
    • (5Z,11alpha,12alpha,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • 363-24-6
    • Dinoprostone; (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid; PGE2
    • MFCD00077861
    • Tox21_111196
    • AKOS015920228
    • DINOPROSTONE [USP IMPURITY]
    • 05D31BD5-818B-4A92-8CFC-BEC19926A5B3
    • Dinoprostone, European Pharmacopoeia (EP) Reference Standard
    • NSC-165560
    • J-502620
    • DB00917
    • NSC165560
    • Dinoprostone (USAN:USP:INN:BAN:JAN)
    • SR-05000001459-4
    • NCGC00092361-06
    • DTXSID00859353
    • U,062
    • DINOPROSTONE [USP MONOGRAPH]
    • 5-Heptenoic acid, 7-(3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl)-
    • CAS-363-24-6
    • U-12062
    • Enzaprost E
    • Tox21_111196_1
    • 22230-04-2
    • (5Z,13E)-(15S)-11alpha,15-Dihydroxy-9-oxoprosta-5,13-dienoic acid
    • SCHEMBL25533
    • (5Z,11alpha,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic
    • Prostarmon E2
    • DINOPROSTONE [INN]
    • Q416554
    • HMS3402K12
    • (5Z,11?,13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1oic acid
    • Prostaglandin E2, gamma-irradiated, powder, BioXtra, suitable for cell culture
    • Dinoprostone (JAN/USP/INN)
    • (5Z,13E)-(15S)-11,15-dihydroxy-9-oxoprosta-5,13-dienoate
    • E2alpha, Prostaglandin
    • (+/-)-Prostaglandin E2
    • DINOPROSTONE [MART.]
    • K7Q1JQR04M
    • P1884
    • DINOPROSTONE [JAN]
    • Prepidil (TN)
    • HMS1361K12
    • EINECS 206-656-6
    • 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANONEHYDROCHLORIDE
    • E2, Prostaglandin
    • (E,2R,3R)-7-[3-hydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]-5-oxocyclopentyl]-5-heptenoic acid
    • Prosta-5, 11,15-dihydroxy-9-oxo-, (5Z,11.alpha.,13E,15S)-
    • SR-01000946417-1
    • Prestwick_793
    • PROSTAGLANDIN E2 [MI]
    • l-7-(3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl)-5-heptenoic acid
    • [3H]dinoprostone
    • IDI1_033960
    • NCGC00092361-04
    • 9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid
    • SMP2_000056
    • (-)-Prostaglandin E2
    • BSPBio_001490
    • Prostaglandin E2.alpha.
    • NCGC00092361-01
    • AS-71847
    • CHEMBL548
    • Cerviprime
    • alpha, Prostaglandin E2
    • [3H]prostin E2
    • CS-0626105
    • Prostaglandin E2, synthetic, powder, BioReagent, suitable for cell culture
    • D00079
    • Dinoprostone 100 microg/mL in Acetonitrile
    • (Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
    • (5Z,11-alpha,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • EX-A1773
    • SR-05000001459-3
    • E2 alpha, Prostaglandin
    • AC-6098
    • (5Z,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • Prosta-5,13-dien-1-oic acid, (5Z,11-alpha,13E,15S)-11,15-dihydroxy-9-oxo-
    • BDBM35847
    • (5Z,11.alpha.,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • DINOPROSTONE [USP-RS]
    • HMS3413C20
    • UNII-K7Q1JQR04M
    • (5Z,13E,15S)-11-alpha,15-dihydroxy-9-oxoprost-5,13-dienoic acid
    • NCGC00092361-03
    • 5Z,11alpha,13E,15S)-11,15-Dihydroxy-9-oxo-rosta-5,13-dien-1-oic acid
    • Dinoprostone Prostaglandin E2
    • BML1-F07
    • HMS3677C20
    • U-12,062
    • (5Z,13E,15S)-11-alpha,15-dihydroxy-9-oxoprost-5,13-dienoate
    • 5-Heptenoic acid, 7-(3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl)-, l-
    • Prostaglandin E2 alpha
    • Prostaglandin E2 (GMP)
    • (5Z,11alpha,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dienoic acid
    • DINOPROSTONE [EP MONOGRAPH]
    • SR-05000001459
    • Prostaglandin E2 (PGE2)
    • 5-Heptenoic acid, 7-[3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl]-
    • HB3460
    • U 12062
    • HY-101952
    • alpha, PGE2
    • ALPROSTADIL IMPURITY G [EP IMPURITY]
    • 38310-90-6
    • prostaglandin E2 anion
    • 27415-25-4
    • 8-epi-prostaglandin E2
    • (5Z,11beta,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
    • 31660-17-0
    • 31660-13-6
    • 36150-00-2
    • (15R)-PGE2
    • 8-iso-PGE2
    • 11b-PGE2
    • PGA2
    • 8-isoprostaglandin E2
    • 38873-82-4
    • (Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
    • 8-epi-PGE2
    • Prostaglandin E2 (Cervidil)?
    • BRD-K26521938-001-09-8
    • PGE2 , Dinoprostone , Prostaglandin E2 (PGE2)
    • BRD-K26521938-001-07-2
    • MDL: MFCD00077861
    • Inchi: 1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
    • InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-N
    • SMILES: O([H])[C@]1([H])C([H])([H])C([C@]([H])(C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])[C@@]1([H])/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])=O

Computed Properties

  • Exact Mass: 352.22500
  • Monoisotopic Mass: 352.22497412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 94.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0601 (rough estimate)
  • Melting Point: 66°C(lit.)
  • Boiling Point: 530.1°C at 760 mmHg
  • Refractive Index: 1.6120 (estimate)
  • Solubility: ethanol: 1 mg/mL
  • Water Partition Coefficient: Insoluble
  • PSA: 94.83000
  • LogP: 3.25110
  • Merck: 7877
  • Specific Rotation: -85.5 º (c=1, C2H5OH)
  • Solubility: Not available

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Prostaglandin E2 Production Method

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Prostaglandin E2 Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Prostaglandin E2

Prostaglandin E2 (CAS No. 363-24-6): A Comprehensive Overview of Its Applications and Recent Research Findings

Prostaglandin E2, with the chemical compound identifier CAS No. 363-24-6, is a significant bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound, belonging to the family of prostaglandins, is widely recognized for its diverse biological functions, making it a subject of extensive research in the fields of pharmacology, immunology, and medicine.

The molecular structure of Prostaglandin E2 consists of a cyclopentane ring fused to two carbon atoms, with a hydroxyl group and an aldehyde group at specific positions. This unique structure contributes to its potent biological activity, particularly in modulating inflammation, pain perception, and smooth muscle contraction. The compound is synthesized in vivo through the cyclooxygenase (COX) pathway from arachidonic acid, and its levels are tightly regulated by various enzymes and signaling pathways.

In recent years, significant advancements have been made in understanding the therapeutic potential of Prostaglandin E2. One of the most notable areas of research has been its application in pain management. Studies have demonstrated that Prostaglandin E2 can act as a potent analgesic agent by activating specific receptors, such as the EP1, EP2, EP3, and EP4 receptors. These receptors are expressed in various tissues and contribute to the complex pharmacological effects of Prostaglandin E2. For instance, activation of EP1 receptors has been shown to enhance pain perception, while activation of EP3 and EP4 receptors can lead to analgesic effects.

Moreover, Prostaglandin E2 has been extensively studied for its role in modulating immune responses. Emerging research indicates that Prostaglandin E2 can influence both innate and adaptive immune systems by interacting with various immune cells. For example, it has been observed that Prostaglandin E2 can promote the differentiation and survival of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. Additionally, Prostaglandin E2 can enhance the production of pro-inflammatory cytokines by macrophages and other phagocytic cells, contributing to the body's defense mechanisms against pathogens.

The therapeutic applications of Prostaglandin E2 extend beyond pain management and immunomodulation. Recent studies have highlighted its potential in treating gastrointestinal disorders. For instance, topical application of Prostaglandin E2 has been shown to promote gastric mucosal protection by increasing mucus secretion and blood flow. This effect is particularly relevant in conditions such as peptic ulcers and gastritis.

In addition to its pharmacological applications, Prostaglandin E2 has garnered attention for its role in reproductive health. Research has demonstrated that Prostaglandin E2 is involved in various aspects of female reproductive physiology, including uterine contractions during labor and menstruation. Furthermore, synthetic analogs of Prostaglandin E2, such as misoprostol, are widely used for inducing labor and preventing postpartum hemorrhage.

The development of novel formulations for delivering Prostaglandin E2 has been a focus of recent research efforts. Traditional delivery methods often suffer from limitations such as short half-life and poor bioavailability. To address these issues, researchers have explored various strategies for enhancing the stability and efficacy of Prostaglandin E2. These include encapsulation techniques using liposomes or polymeric nanoparticles, as well as the development of sustained-release formulations.

The impact of genetic factors on the metabolism and response to Prostaglandin E2 has also been a subject of interest. Genetic variations in enzymes involved in the COX pathway can influence the levels of endogenous prostaglandins, including Prostaglandin E2. Understanding these genetic predispositions can help in tailoring therapeutic strategies for individual patients.

In conclusion, Prostaglandin E2 (CAS No. 363-24-6) is a multifaceted bioactive lipid mediator with significant implications in various physiological processes. The recent advancements in research have unveiled new insights into its mechanisms of action and therapeutic potential across multiple medical disciplines. As our understanding continues to evolve, it is anticipated that novel applications and improved delivery systems will further enhance the clinical utility of this remarkable compound.

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